molecular formula C3H7NO2 B12062495 2-amino-3,3,3-trideuterio(313C)propanoic acid

2-amino-3,3,3-trideuterio(313C)propanoic acid

Cat. No.: B12062495
M. Wt: 93.10 g/mol
InChI Key: QNAYBMKLOCPYGJ-KQORAOOSSA-N
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Description

2-Amino-3,3,3-trideuterio(313C)propanoic acid: is a compound with an intriguing structure. It is a selectively deuterated precursor of dopamine (DA) and is structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA). Researchers are exploring its potential for treating motor symptoms associated with Parkinson’s disease .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of phenolic groups.

    Reduction: Reduction reactions could occur, affecting the stability and reactivity of the molecule.

    Substitution: Substitution reactions at the amino group or other functional groups are possible.

Common Reagents and Conditions::

    Carbidopa (CD): Often used in combination with L-DOPA to enhance its bioavailability.

  • Other reagents specific to the desired reaction pathways.

Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the position of deuterium substitution.

Scientific Research Applications

Chemistry::

    Isotope Tracing: Researchers use this compound to study metabolic pathways and label specific amino acids in biological systems.

    Pharmacokinetics: Investigating its behavior in vivo and its impact on dopamine metabolism.

Biology and Medicine::

    Parkinson’s Disease: As a potential L-DOPA analog, it may offer improved therapeutic effects.

    Neurochemistry: Understanding neurotransmitter metabolism and transport.

Industry::

    Pharmaceuticals: Development of novel drugs targeting dopamine-related disorders.

Mechanism of Action

The exact mechanism by which 2-amino-3,3,3-trideuterio(313C)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with dopamine receptors and modulation of neurotransmitter levels.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its selective deuterium substitution. Similar compounds include L-DOPA and other dopamine precursors.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

93.10 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio(313C)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1D3

InChI Key

QNAYBMKLOCPYGJ-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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